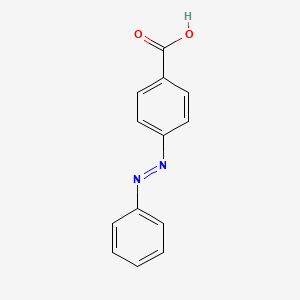

4-Phenylazobenzoic acid

Description

Overview of Azobenzene (B91143) Derivatives in Scientific Inquiry

Azobenzene and its derivatives are a class of chemical compounds that have garnered considerable attention in the scientific community due to their photochromic properties. researchgate.net This means they can exist in two different isomeric forms, a stable trans (or E) isomer and a less stable cis (or Z) isomer, and can be switched between these two states using light. researchgate.net This reversible isomerization process is the foundation for their application as molecular switches in a wide range of technologies. researchgate.netacs.org

The transformation from the trans to the cis isomer is typically induced by ultraviolet (UV) light, while the reverse process can be triggered by visible light or occurs thermally in the dark. researchgate.net This light-induced change in molecular geometry leads to significant alterations in the physical and chemical properties of the material, including its shape, polarity, and absorption spectrum. researchgate.netresearchgate.net Researchers have harnessed these changes for applications such as optical data storage, molecular machines, and photopharmacology. acs.orgnih.gov The ability to control biological activity with light, for instance, is a key focus in the development of light-activated drugs. acs.org

The versatility of azobenzene chemistry allows for the synthesis of a vast library of derivatives with tailored properties. By modifying the substituents on the phenyl rings, scientists can fine-tune the absorption wavelengths, thermal stability of the cis isomer, and the energy storage capacity of the molecule. researchgate.netacs.orgbohrium.com This has led to the development of azobenzene-based systems for applications ranging from molecular solar thermal fuels to photoresponsive liquid crystals and polymers. bohrium.comscispace.com

Significance of Carboxylic Acid Moiety in 4-(PHENYLAZO)BENZOIC ACID for Research Applications

The presence of a carboxylic acid (-COOH) group on the 4-(phenylazo)benzoic acid molecule is of paramount importance for its diverse research applications. This functional group provides a reactive handle for a variety of chemical modifications and interactions, significantly expanding the utility of the core azobenzene photoswitch. nih.gov

One of the key roles of the carboxylic acid moiety is to facilitate the anchoring of the molecule to surfaces and other molecules. For instance, it allows for the formation of self-assembled monolayers (SAMs) on various substrates, including metals and silicon. researchgate.netresearchgate.net This is crucial for the development of photoresponsive surfaces and interfaces with tunable properties. The carboxylic acid can also participate in the formation of metal-organic frameworks (MOFs), where the photochromic properties of the azobenzene unit can be integrated into a crystalline, porous structure. knu.ac.kr

Furthermore, the carboxylic acid group can engage in hydrogen bonding, which is a critical intermolecular force in supramolecular chemistry. knu.ac.kr This allows for the construction of well-defined molecular assemblies and can influence the packing and photoisomerization behavior of the molecules in the solid state. knu.ac.kr In biological contexts, the carboxylic acid can be modified to improve water solubility or to conjugate the molecule to biomolecules like DNA, enabling the photocontrol of biological processes. nih.govontosight.ai The ability to form ionic pairs, for example with poly(ethylene imine), has been utilized to create temperature and UV-responsive drug carriers. figshare.com

Role of Photochromic Properties in Advanced Materials Research

The photochromic properties of 4-(phenylazo)benzoic acid and other azobenzene derivatives are central to their application in advanced materials research. The reversible trans-cis isomerization, triggered by specific wavelengths of light, acts as a molecular-level switch that can be used to control the macroscopic properties of a material. researchgate.netresearchgate.net This principle has been exploited to create a wide array of "smart" materials that respond to optical stimuli.

In the field of materials science, this photoswitching capability is utilized to modulate surface properties such as wettability. For example, a surface functionalized with 4-(phenylazo)benzoic acid can be switched between a more hydrophobic state (dominated by the trans isomer) and a more hydrophilic state (cis isomer). researchgate.net This has potential applications in microfluidics and self-cleaning surfaces.

Furthermore, the change in molecular shape upon isomerization can be harnessed to induce mechanical motion in materials. When incorporated into polymers or liquid crystal networks, the collective isomerization of azobenzene units can lead to macroscopic contraction or expansion, forming the basis for light-driven actuators and artificial muscles. bohrium.com In the realm of data storage, the two distinct states of the azobenzene molecule can represent the "0" and "1" of a binary code, enabling the development of high-density optical data storage systems. nih.gov The ability to repeatedly write and erase information using light is a key advantage in this context. researchgate.net

The exploration of azobenzene derivatives in molecular solar thermal (MOST) fuels is another exciting area of research. These systems capture solar energy by converting the trans isomer to the higher-energy cis isomer. This stored energy can then be released as heat on demand by triggering the back-isomerization to the trans form. bohrium.com

Interactive Data Table: Properties of 4-(Phenylazo)benzoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₂ | pubcompare.ai |

| Molar Mass | 242.24 g/mol | pubcompare.ai |

| Isomerization Trigger (trans to cis) | UV Light | researchgate.net |

| Isomerization Trigger (cis to trans) | Visible Light or Heat | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-phenyldiazenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPTZWQFHBVOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061784 | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-93-2, 37790-20-8 | |

| Record name | 4-(2-Phenyldiazenyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(phenylazo)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037790208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7WT6MJ3SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification Methodologies

Diazotization and Azo Coupling as Core Synthetic Routes for 4-(PHENYLAZO)BENZOIC ACID

The primary and most established method for the synthesis of 4-(phenylazo)benzoic acid involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. This classical approach is widely utilized for the production of a vast array of azo compounds.

Diazotization: p-Aminobenzoic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form the p-carboxybenzenediazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with an activated aromatic compound, in this case, benzene (B151609), to yield 4-(phenylazo)benzoic acid.

Reaction Mechanisms and Optimization of Yields

Reaction Mechanism:

The synthesis of 4-(phenylazo)benzoic acid proceeds through a well-defined electrophilic aromatic substitution mechanism.

Step 1: Formation of the Diazonium Ion: The diazotization of p-aminobenzoic acid begins with the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated, and subsequent loss of a water molecule generates the highly reactive nitrosonium ion (NO⁺). The amino group of p-aminobenzoic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the p-carboxybenzenediazonium ion.

Step 2: Azo Coupling: The p-carboxybenzenediazonium ion is a weak electrophile. For the azo coupling to occur, it requires an electron-rich coupling partner. In the synthesis of 4-(phenylazo)benzoic acid, benzene serves as the nucleophile. The diazonium ion attacks the benzene ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation of the resulting intermediate re-establishes the aromaticity of the benzene ring, yielding the final product, 4-(phenylazo)benzoic acid.

Optimization of Yields:

Several factors are critical for maximizing the yield of 4-(phenylazo)benzoic acid.

Temperature: The diazotization step must be carried out at low temperatures, typically between 0 and 5 °C. This is because diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts and a reduction in yield.

pH: The pH of the reaction medium is crucial for both the diazotization and coupling steps. Diazotization is typically carried out in a strongly acidic medium to ensure the formation of nitrous acid and to stabilize the diazonium salt. The coupling reaction, however, is favored under mildly acidic to neutral conditions. The reactivity of the coupling agent (benzene) is pH-dependent, and optimizing the pH can significantly enhance the reaction rate and yield.

Purity of Reactants: The purity of the starting materials, p-aminobenzoic acid and benzene, is essential for a high-yield synthesis. Impurities can interfere with the reaction and lead to the formation of undesired side products.

Reaction Time: Adequate reaction time is necessary to ensure the completion of both the diazotization and coupling steps. Monitoring the reaction progress can help in determining the optimal reaction time.

Below is a table summarizing the key parameters for optimizing the synthesis of 4-(phenylazo)benzoic acid.

| Parameter | Optimal Condition | Rationale |

| Temperature | 0–5 °C | Stabilizes the diazonium salt and prevents decomposition. |

| pH (Diazotization) | Strongly acidic | Promotes the formation of nitrous acid and the diazonium salt. |

| pH (Coupling) | Mildly acidic to neutral | Enhances the nucleophilicity of the coupling agent (benzene). |

| Reactant Purity | High purity | Minimizes side reactions and the formation of byproducts. |

Precursor Scoring for Enhanced Synthesis Efficiency

Computational analysis, such as the use of constrained minimal cut sets (cMCS), can be employed to model and predict the outcomes of synthetic pathways. nih.govplos.orgnih.gov This approach can be adapted to evaluate and score precursors for azo dye synthesis based on several factors:

Predicted Yield: Computational models can simulate the reaction under various conditions and with different precursors to predict the theoretical yield of the target azo dye. This allows for the in-silico screening of numerous potential starting materials to identify those with the highest predicted efficiency.

Reaction Kinetics: The models can also provide insights into the reaction rates, helping to identify precursors that will lead to faster reaction times and higher throughput.

Byproduct Formation: An important aspect of synthesis efficiency is the minimization of unwanted side products. Precursor scoring can assess the propensity of different starting materials to participate in side reactions, allowing for the selection of precursors that lead to a cleaner reaction profile and simplify purification processes.

Cost and Availability: Beyond the chemical aspects, precursor scoring can integrate economic factors by considering the cost and commercial availability of the starting materials. This is particularly important for large-scale synthesis where cost-effectiveness is a major driver.

By assigning scores to each of these parameters, a ranked list of precursors can be generated, enabling a more rational and data-driven approach to selecting the most efficient synthetic route. This computational pre-screening can significantly reduce the experimental effort and resources required to optimize the synthesis of 4-(phenylazo)benzoic acid and its derivatives.

Derivatization Strategies for 4-(PHENYLAZO)BENZOIC ACID

The functional groups on 4-(phenylazo)benzoic acid, namely the carboxylic acid group and the phenyl rings, provide versatile handles for further chemical modification. Derivatization allows for the fine-tuning of the molecule's physical, chemical, and photophysical properties, expanding its range of applications.

Synthesis of 4-(4-hydroxyphenylazo)benzoic acid

A key derivative of 4-(phenylazo)benzoic acid is 4-(4-hydroxyphenylazo)benzoic acid. This compound can be synthesized through a similar diazotization and azo coupling strategy, but with a different set of precursors. The synthesis typically involves the diazotization of p-aminobenzoic acid, followed by coupling with phenol.

The reaction proceeds as follows:

Diazotization of p-Aminobenzoic Acid: As described previously, p-aminobenzoic acid is converted to its diazonium salt at low temperatures in an acidic medium.

Azo Coupling with Phenol: The p-carboxybenzenediazonium salt is then added to a solution of phenol, typically in an alkaline medium. The phenoxide ion, being a highly activated nucleophile, readily attacks the diazonium salt at the para position to yield 4-(4-hydroxyphenylazo)benzoic acid.

The presence of the hydroxyl group in this derivative introduces new possibilities for further functionalization and can significantly alter the molecule's properties, such as its solubility and electronic absorption spectrum.

Synthesis of 4-((4-(allyloxy)phenyl)diazenyl)benzoic acid

Further derivatization of 4-(4-hydroxyphenylazo)benzoic acid can be achieved through reactions targeting the hydroxyl group. A common strategy is the Williamson ether synthesis to introduce an allyloxy group, yielding 4-((4-(allyloxy)phenyl)diazenyl)benzoic acid. sigmaaldrich.com

This synthesis involves the following steps:

Deprotonation of the Phenolic Hydroxyl Group: 4-(4-hydroxyphenylazo)benzoic acid is treated with a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion is then reacted with an allyl halide, typically allyl bromide. The phenoxide acts as a nucleophile and displaces the bromide ion in an SN2 reaction, forming an ether linkage and yielding 4-((4-(allyloxy)phenyl)diazenyl)benzoic acid.

The introduction of the allyl group can be a strategic step for subsequent polymerization reactions or for further chemical modifications via the double bond.

Esterification Reactions and Their Impact on Molecular Properties

The carboxylic acid group of 4-(phenylazo)benzoic acid is a prime site for esterification reactions. Esterification can significantly alter the molecular properties of the parent compound, influencing its solubility, melting point, liquid crystalline behavior, and spectroscopic characteristics.

Synthesis of Esters:

Esters of 4-(phenylazo)benzoic acid can be prepared by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. This acyl chloride can then readily react with an alcohol to form the corresponding ester.

Impact on Molecular Properties:

Solubility: Esterification generally increases the lipophilicity of the molecule, leading to increased solubility in nonpolar organic solvents and decreased solubility in polar solvents like water. The nature of the alcohol used in the esterification will also play a significant role in determining the final solubility profile.

Melting Point and Liquid Crystalline Properties: The introduction of different alkyl or aryl groups through esterification can have a profound effect on the melting point and the liquid crystalline properties of the resulting compounds. For instance, the synthesis of a homologous series of 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl esters has been shown to induce mesomorphism, with the length of the alkoxy chain influencing the transition temperatures. derpharmachemica.com

Spectroscopic Properties: The electronic environment around the azobenzene (B91143) chromophore can be subtly altered by esterification, which can lead to shifts in the absorption maxima (λmax) in the UV-Vis spectrum. This can affect the color of the dye and its photoisomerization behavior. The specific ester group can influence the electronic transitions, leading to either a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. researchgate.netresearchgate.netnih.gov

The table below provides a general overview of the expected impact of esterification on the properties of 4-(phenylazo)benzoic acid.

| Property | Impact of Esterification |

| Solubility | Decreased in polar solvents, increased in nonpolar solvents. |

| Melting Point | Varies depending on the structure of the ester group. |

| Liquid Crystallinity | Can induce or modify liquid crystalline phases. |

| UV-Vis Absorption | Can cause shifts in the absorption maxima (λmax). |

Amidation Reactions and Linker Integration

Amidation of carboxylic acids is a fundamental reaction in organic synthesis. For compounds like 4-(phenylazo)benzoic acid, amidation serves not only to create amide derivatives but also to integrate linker molecules, which is a key step in the design of more complex molecular architectures such as those used in drug conjugates and functional materials. nih.gov

The choice of coupling agents and reaction conditions is critical for achieving high yields and selectivity in amidation reactions. Various methods have been developed for the amidation of benzoic acid derivatives. For instance, the use of a pyridine-borane complex as a catalyst has been reported for the direct amidation of carboxylic acids. researchgate.net This method offers a broad substrate scope, including aliphatic, aromatic, and heterocyclic carboxylic acids, and proceeds under reflux conditions in dry tetrahydrofuran (B95107) (THF) to produce amides in moderate to good yields. researchgate.net

Another approach involves the use of activators to enhance the reactivity of the carboxylic acid. One such activator is (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitates the amidation of various amines with 4-nitrobenzoic acid in the presence of potassium carbonate at room temperature. lookchemmall.com This method has been shown to be effective for a range of amines, yielding the corresponding amides in good to excellent yields. lookchemmall.com

Furthermore, direct amidation can be achieved using metal catalysts. For example, NiCl2 has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, producing moderate to excellent yields in toluene (B28343). nih.gov The efficiency of this reaction is influenced by the steric and electronic effects of substituents on the phenyl ring of the acid. nih.gov

The integration of linkers through amidation is particularly relevant in the development of targeted therapeutics. The amine group of a linker can be deliberately chosen to allow for a variety of subsequent derivatizations, including the formation of ureas, thioureas, and amides, as well as reductive aminations and transition metal-catalyzed cross-couplings. nih.gov

Synthesis of Metal Complexes: Organotin(IV) Complexes

The carboxylate group of 4-(phenylazo)benzoic acid and its derivatives provides a versatile coordination site for metal ions, leading to the formation of a wide array of metal-organic complexes. Among these, organotin(IV) complexes have been extensively studied due to their structural diversity and potential applications.

Diorganotin(IV) complexes with the general formula [(R₂Sn)₂HL], where R can be a methyl or butyl group and L is 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid, have been synthesized and characterized. ijcce.ac.irscispace.com These complexes are typically prepared by reacting the sodium salt of the ligand with dimethyl or dibutyltin(IV) dichlorides in a 2:1 metal-to-ligand ratio in anhydrous methanol. ijcce.ac.ircivilica.com

Spectroscopic studies, particularly ¹¹⁹Sn NMR, have been instrumental in determining the coordination geometry of these complexes. In solution, these diorganotin(IV) complexes typically exhibit a tetrahedral geometry around the tin atom. ijcce.ac.irscispace.comcivilica.com The structural diversity of organotin(IV) carboxylates is vast, including monomers, dimers, tetramers, and more complex oligomeric and macrocyclic structures. scispace.com

Table 1: Diorganotin(IV) Complexes of 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid

| Complex Formula | R Group | Synthesis Method | Coordination Geometry (Solution) |

|---|---|---|---|

| [(Me₂Sn)₂HL] | Methyl | Reaction of Na₂HL with Me₂SnCl₂ in anhydrous methanol | Tetrahedral ijcce.ac.irscispace.comcivilica.com |

A new ligand, 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid (H₃L), which incorporates azo, imine, phenolic-OH, alcoholic-OH, and carboxylate functional groups, has been used to synthesize novel organotin(IV) complexes. mdpi.com The reaction of this ligand with various alkyltin(IV) precursors, such as trimethyltin(IV) chloride, bis-tributyltin(IV) oxide, and dibutyltin(IV) oxide, in refluxing toluene yields a series of distinct complexes. mdpi.com

For example, the reaction with trimethyltin(IV) chloride results in the formation of a 24-membered cyclic dimeric complex, [Me₃Sn(H₂L)]₂. mdpi.comscispace.com In this structure, the ligand acts as a bridging unit, coordinating to the tin centers through its carboxylate-O and phenoxy-O atoms. scispace.com The tin(IV) atom in this complex adopts a distorted trigonal-bipyramidal geometry in the solid state, which changes to a distorted tetrahedral geometry in solution. mdpi.comscispace.com

Table 2: Organotin(IV) Complexes of 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic Acid

| Complex | Alkyltin(IV) Precursor | Resulting Structure | Sn(IV) Geometry (Solid State) | Sn(IV) Geometry (Solution) |

|---|---|---|---|---|

| [Me₃Sn(H₂L)]₂ (1) | Trimethyltin(IV) chloride | 24-membered cyclic dimer | Distorted trigonal-bipyramidal mdpi.comscispace.com | Distorted tetrahedral mdpi.comscispace.com |

| Bu₃Sn(H₂L) (2) | Bis-tributyltin(IV) oxide | Monomeric | - | Distorted tetrahedral scispace.com |

Functionalization for Fluorescent Probes

The modification of molecules like 4-(phenylazo)benzoic acid is a key strategy in the development of fluorescent probes for detecting specific analytes. The azo group, in particular, can be exploited as a recognition site that undergoes a chemical transformation upon interaction with the target, leading to a change in the fluorescence properties of the molecule.

A novel phenylazo-based fluorescent probe, RHN, was designed and synthesized for the detection of hypochlorous acid (HClO). nih.gov In this system, the phenylazo group is oxidized by HClO, which in turn generates a free Rhodol fluorophore moiety, restoring its strong fluorescence. nih.gov This "turn-on" fluorescence response allows for the sensitive and selective detection of HClO. The probe exhibited a low detection limit of 22 nM and demonstrated a good linear relationship between fluorescence intensity and HClO concentration up to 30 μM. nih.gov

The synthesis of such probes often involves a one-step chemical reaction. For RHN, this involved the reaction between 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid and (E)-4-(2-phenyldiazenyl)benzene-1,3-diol. nih.gov This approach highlights the potential for functionalizing the basic 4-(phenylazo)benzoic acid structure to create sophisticated analytical tools.

Synthesis of 3,5-bis(4-phenylazophenylaminodiazo)benzoic acid

Control of Precursor Structure for Thin Film Preparation

The structure of precursor molecules is a critical factor in controlling the properties of thin films prepared via methods like sol-gel processing. For materials involving 4-(phenylazo)benzoic acid, modifying the precursor can influence the processing behavior, microstructure, and ultimately the functional properties of the resulting film. researchgate.net

In the context of sol-gel processing of ceramic thin films, such as ZrO₂ and TiO₂, the nature of the coating solution significantly impacts film densification and crystallization. researchgate.net By using modifying ligands like acetic acid or 2,4-pentanedione with metal alkoxide starting compounds, it is possible to control the degree of condensation and oligomerization of the precursor species in solution. researchgate.net

For instance, in the preparation of a photochromic ZrO₂ precursor solution, 4-(phenylazo)benzoic acid can be used in conjunction with zirconium tetra-n-butoxide and ethylene (B1197577) glycol monomethyl ether. evitachem.com The steric size of the ligands, their pyrolysis behavior, the extent of modification, and the reactivity of the precursor are all key variables that can be tuned to control the processing of the thin film. researchgate.net A systematic investigation of these factors allows for a deeper understanding of the processing-property relationships, which is essential for optimizing the performance of functional thin films. researchgate.net

Photochemical and Photoresponsive Behavior

Trans-Cis Photoisomerization Mechanisms of 4-(Phenylazo)benzoic Acid

The fundamental photoresponsive behavior of 4-(phenylazo)benzoic acid is rooted in the trans-cis isomerization of its central azo (N=N) bond. evitachem.com The more stable trans isomer can be converted to the metastable cis isomer upon irradiation with light of a specific wavelength, typically in the UV region. The reverse process, from cis back to trans, can be triggered by irradiation with a different wavelength (often in the visible region) or by thermal relaxation. nih.gov This reversible conversion between two distinct geometric and electronic forms is the basis for its function as a molecular switch. nih.govfu-berlin.de

The photoisomerization of 4-(phenylazo)benzoic acid (PABA) has been studied at the single-molecule level on surfaces, providing critical insights into its switching dynamics in a constrained environment. Using scanning tunneling microscopy (STM), researchers have directly observed the light-induced trans-to-cis isomerization of PABA molecules assembled on a gold (Au(111)) surface. nih.gov

A key finding from these surface studies is that the photoswitching behavior is highly dependent on the molecular density and arrangement. nih.govresearchgate.net Isomerization is readily observed when PABA molecules are at a low surface density, existing as isolated units. However, the switching functionality is suppressed or completely absent in tightly-packed, self-assembled islands of the molecules. nih.govresearchgate.net This indicates that strong intermolecular interactions, such as hydrogen bonding and van der Waals forces within the densely packed domains, hinder the conformational changes required for isomerization. The significant geometric change between the planar trans isomer and the non-planar cis isomer requires space that is not available in a constrained, crystalline-like monolayer. researchgate.net

Table 1: Photoisomerization of PABA on Au(111) Surface

| Molecular Arrangement | Photoswitching Observed? | Rationale |

| Low Density (Isolated Molecules) | Yes | Sufficient free volume allows for the geometric change from trans to cis isomer. |

| High Density (Tight-Packed Islands) | No | Steric hindrance and strong intermolecular interactions within the assembly prevent the necessary conformational changes. nih.govresearchgate.net |

The efficiency of photoisomerization is not only dependent on the molecule's own packing but also on the surrounding chemical landscape. nih.govresearchgate.net Studies have shown that when PABA molecules are co-adsorbed within a host monolayer, such as octanethiol on Au(111), they can retain their ability to photoswitch. nih.govresearchgate.net This demonstrates that isolating the PABA molecules from each other, even within a different chemical matrix, can preserve their photoresponsive function.

The host matrix effectively provides the necessary free volume around the PABA molecule, mitigating the steric hindrance that would occur in a pure, densely packed PABA film. nih.gov This finding is crucial for the design of molecular devices, as it suggests that the functionality of molecular switches can be maintained on surfaces by carefully engineering the local environment. The surrounding chemical environment, therefore, plays a pivotal role in modulating the switching efficiency and is a key consideration for practical applications. nih.govresearchgate.net

The photoisomerization of 4-(phenylazo)benzoic acid is a reversible process. nih.gov Upon absorption of UV light, the molecule transitions from the thermodynamically stable trans state to the higher-energy cis state. evitachem.com The reverse cis-to-trans isomerization can be induced by visible light or can occur thermally as the molecule relaxes back to its ground state. nih.govfu-berlin.de

The kinetics of this process are fundamental to its application. The trans → cis isomerization upon UV irradiation is typically a very fast process. The rate of the reverse reaction (cis → trans) determines the stability of the cis isomer. The lifetime of the cis state can be tuned by altering the molecular structure or the environment. ed.gov For azobenzene (B91143) derivatives, this thermal relaxation can range from milliseconds to hours. Kinetic studies, often performed using UV-visible spectroscopy, monitor the changes in the absorption spectra over time to determine the rate constants for both the forward and reverse isomerization processes. evitachem.comnih.gov For instance, the kinetics of azobenzene-containing surfactants in the presence of polyelectrolytes have shown that the isomerization process can be slower in a polymer complex compared to an aqueous solution, which is attributed to steric hindrance within aggregates formed along the polymer chains. nih.gov

Applications in Photoresponsive Materials Development

The reliable and reversible photoisomerization of 4-(phenylazo)benzoic acid makes it an attractive building block for a wide range of photoresponsive materials and "smart" systems. researchgate.netrsc.org

At the most fundamental level, a single PABA molecule acts as a light-operated switch. fu-berlin.deresearchgate.net The significant difference in geometry and dipole moment between the trans and cis isomers can be harnessed to control various properties at the nanoscale. This has led to its consideration for applications in molecular electronics and optical data storage. nih.govresearchgate.net When integrated into a larger system, the collective switching of many molecules can induce macroscopic changes. For example, monolayers of azobenzene derivatives on surfaces can reversibly change surface properties like wettability or adhesion upon irradiation. researchgate.net This capability is being explored for the development of photo-controllable surfaces and microfluidic devices.

Incorporating 4-(phenylazo)benzoic acid into polymer structures is a powerful strategy for creating smart materials that can change their properties in response to light. sigmaaldrich.commdpi.com PABA can be covalently attached to polymer backbones as a side chain or used as a cross-linking agent.

When integrated into a polymer matrix, the isomerization of the azobenzene unit can induce significant changes in the polymer's macroscopic properties. For example, the trans-to-cis isomerization causes the molecule to bend and occupy a different volume. When many such units switch in unison within a polymer network, it can lead to photo-induced contraction or expansion of the material. This principle is the basis for developing photomechanical actuators, artificial muscles, and photoresponsive gels. sigmaaldrich.com Furthermore, the change in polarity between the trans and cis isomers can be used to alter the permeability of membranes or the solubility of polymers in response to light. nih.gov The post-functionalization of polymers with PABA has been shown to induce an ability to form host-guest complexes, adding another layer of controllable interaction. sigmaaldrich.com

Photochromic ZrO₂ Precursors for Functional Thin Films

A novel approach to fabricating functional thin films involves the use of photochromic zirconium dioxide (ZrO₂) precursors incorporating 4-(phenylazo)benzoic acid. scientific.netscientific.netresearchgate.netiaea.org A stable precursor solution can be prepared using zirconium tetra-n-butoxide, 4-(phenylazo)benzoic acid, and ethyleneglycol monomethylether as a solvent. scientific.netscientific.netresearchgate.netiaea.org The key to the functionality of this precursor lies in the photochromic nature of 4-(phenylazo)benzoic acid, which undergoes reversible isomerization between its trans and cis forms upon exposure to ultraviolet (UV) and visible light, respectively. scientific.net

This photoisomerization directly influences the structure of the zirconium precursor molecule in the solution. scientific.netresearchgate.netiaea.org As confirmed by Density Functional Theory (DFT) calculations, UV irradiation alters the molecular structure of the precursor. scientific.netresearchgate.netiaea.org This change in the precursor's structure before the film deposition process allows for precise control over the surface morphology of the final ZrO₂ thin film. scientific.netresearchgate.netiaea.org Consequently, thin films prepared from the precursor solution with and without UV irradiation exhibit different surface characteristics. scientific.netresearchgate.net This method presents a pathway to tailor the morphological properties of zirconia thin films by simply controlling light exposure during the precursor stage. scientific.net

| Component | Function |

| Zirconium tetra-n-butoxide | Zirconium source |

| 4-(Phenylazo)benzoic acid | Photochromic agent |

| Ethyleneglycol monomethylether | Solvent |

Photoresponsive Wettability Switches

The photoisomerization of 4-(phenylazo)benzoic acid has been harnessed to create dynamic surfaces that can switch their wettability in response to light. nih.gov One such system is based on a host-guest complex formed between a dimethylamino calix scientific.netarene (the host) and 4-(phenylazo)benzoic acid (the guest). nih.gov This complex can be applied to a micro/nanostructured silicon surface to create a functional coating. nih.gov

The switching mechanism relies on the reversible binding and release of the 4-(phenylazo)benzoic acid guest by the calixarene (B151959) host, triggered by light. nih.gov

UV Irradiation (365 nm): Upon irradiation with UV light, the 4-(phenylazo)benzoic acid isomerizes to its cis form. This conformational change leads to its release from the calixarene host.

Visible Light Irradiation (450 nm): Subsequent exposure to visible light triggers the back-isomerization to the trans form, which allows it to be selectively bound by the host molecule again. nih.gov

This controlled binding and release process alters the chemical composition and structure of the surface, thereby reversibly changing its wettability. nih.gov Such photocontrolled wettability switches have potential applications in microfluidic devices and sensors. nih.gov

Photoresponsive Micellar Systems

Rheological Properties of Micellar Systems under Light Irradiation

The photoisomerization of 4-(phenylazo)benzoic acid can be used to control the rheological properties of micellar solutions. A notable example is a system composed of a cationic Gemini surfactant, propylene-bis(dimethyldioctadecylammonium chloride) (18-3-18), and trans-4-phenylazo)benzoic acid (trans-ACA) as a photoresponsive counter-ion. tandfonline.com In its initial state, before UV exposure, mixtures of these components form highly viscoelastic fluids. tandfonline.com

Upon irradiation with UV light (at 365 nm), the trans-ACA isomerizes to cis-ACA. tandfonline.com This change in the counter-ion's geometry disrupts the micellar structures, leading to a dramatic decrease in the fluid's viscosity—a phenomenon known as photothinning. tandfonline.com For a specific system containing 8 mM of the 18-3-18 surfactant and 10 mM of ACA, a one-hour UV irradiation resulted in a nearly 90% reduction in the relative viscosity. tandfonline.com This process is reversible; subsequent irradiation with visible light can restore the rheological properties of the micellar system. tandfonline.com

| Condition | Observation |

| Before UV Irradiation | The solution is a highly viscoelastic fluid. |

| After 1 hr UV Irradiation (365 nm) | The relative viscosity is reduced by approximately 90%. |

| After Visible Light Irradiation | The rheological properties are recovered. |

Micellar Morphology Transformations Induced by Photoisomerization

The photoisomerization of the azobenzene moiety in 4-(phenylazo)benzoic acid (ACA) can induce transformations in the morphology of micellar aggregates. researchgate.net In a system prepared with the cationic surfactant 3-hexadecyloxy-2-hydroxypropyl trimethyl ammonium (B1175870) bromide and ACA, the concentration of trans-ACA influences the initial micellar structure, causing a transition from spherical to wormlike micelles, and then to a rod-like morphology as the concentration increases. researchgate.net

The application of UV and visible light provides a way to externally control these structures. Irradiation triggers the trans-to-cis photoisomerization of the ACA molecule, which in turn can induce a conversion of wormlike micellar structures into rodlike micelles. researchgate.net This reversible change in aggregate morphology is the underlying reason for the observed changes in the physical properties of the solution, such as its viscosity. researchgate.net

Photoreversible Polymer-Surfactant Micelles

While the systems described involve surfactants with photoresponsive counter-ions, specific research on photoreversible systems explicitly defined as "polymer-surfactant micelles" featuring 4-(phenylazo)benzoic acid was not identified in the reviewed literature. The Gemini surfactant 18-3-18 has a structure that connects two surfactant molecules, which could be considered oligomeric, but it is not typically classified as a polymer in this context. tandfonline.com

Photodynamic Therapy Applications

Photodynamic therapy (PDT) is a medical treatment that utilizes a combination of a photosensitizing agent, light of a specific wavelength, and molecular oxygen to produce reactive oxygen species that can kill targeted cells, such as cancer cells or microbes. wikipedia.orgnih.govnih.gov Commonly used photosensitizers include porphyrin-based molecules. researchgate.net Despite the well-documented photoresponsive properties of 4-(phenylazo)benzoic acid, a direct application of this specific compound as a photosensitizer in photodynamic therapy has not been reported in the reviewed scientific literature.

Generation of Reactive Oxygen Species for Targeted Therapies

The application of azobenzene derivatives, including 4-(phenylazo)benzoic acid, is being explored in the field of photodynamic therapy (PDT). PDT is a treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy diseased cells. The core principle of PDT relies on the photosensitizer's ability to absorb light and transfer the absorbed energy to surrounding molecular oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂) and other ROS. These species can then induce cellular damage and apoptosis in the targeted tissue.

Recent research has focused on enhancing the generation of ROS by photosensitizers through molecular design. One innovative strategy involves bridging donor-acceptor type photosensitizers with an azo group. This molecular architecture has been shown to significantly boost ROS generation through both Type I (electron transfer) and Type II (energy transfer) photochemical reactions. Theoretical calculations suggest that the inclusion of the azo bridge can lead to a notable reduction in the energy gap between the singlet and triplet excited states (ΔEST), which in turn facilitates a more efficient intersystem crossing (ISC) process, a critical step for effective ROS generation. rsc.org

While specific data on the singlet oxygen quantum yield of 4-(phenylazo)benzoic acid is not extensively documented in publicly available literature, the general principles of azobenzene photochemistry suggest its potential as a component in more complex photosensitizers. The efficiency of ROS generation is a key parameter for a photosensitizer's effectiveness.

Table 1: Factors Influencing Reactive Oxygen Species (ROS) Generation by Photosensitizers

| Factor | Description |

| Intersystem Crossing (ISC) Rate | The efficiency of the transition from the excited singlet state to the excited triplet state. A higher ISC rate generally leads to greater ROS generation. |

| Triplet State Lifetime | The duration for which the photosensitizer remains in the excited triplet state. A longer lifetime allows for more efficient energy transfer to molecular oxygen. |

| Triplet State Energy | The energy of the excited triplet state must be sufficient to excite ground state triplet oxygen to the singlet state. |

| Molecular Environment | The surrounding solvent and biomolecules can influence the photophysical properties of the photosensitizer and the lifetime of the generated ROS. |

It is important to note that while azobenzene itself is not a classical photosensitizer for PDT, its derivatives are being integrated into systems designed for targeted therapies. For instance, azobenzene units can act as hypoxia-responsive linkers in drug delivery systems. In a hypoxic tumor environment, the azo bond can be cleaved, leading to the release of a photosensitizer or chemotherapeutic agent. This targeted activation mechanism enhances the specificity of the therapy and reduces off-target effects. mdpi.com

Bioimaging Applications

The unique photoresponsive properties of azobenzene derivatives also lend themselves to applications in bioimaging. The ability to switch between two distinct isomers with different absorption spectra and geometries can be harnessed to create "smart" molecular probes and imaging agents.

One major application of azobenzene derivatives in this area is as quenchers in Förster Resonance Energy Transfer (FRET)-based biosensors. In these systems, a fluorophore is paired with a quencher molecule, such as a derivative of 4-(phenylazo)benzoic acid. The close proximity of the quencher to the fluorophore results in the suppression of fluorescence. When a specific biological event occurs, such as enzymatic cleavage of a linker separating the pair, the distance between the fluorophore and the quencher increases, leading to a restoration of fluorescence that can be detected and quantified. 4-[4-(Dimethylamino)phenylazo]benzoic acid, a derivative of the subject compound, is noted for its lack of fluorescence and its use as a long-wavelength quencher in FRET studies. chemicalbook.com

Furthermore, novel fluorescent probes incorporating a phenylazo moiety have been designed for the detection of specific analytes within biological systems. For example, a phenylazo-based fluorescent probe has been developed for the sensitive and selective detection of hypochlorous acid (HClO), a reactive oxygen species, in the mitochondria of living cells. In this design, the azo group acts as a recognition site. The oxidation of the phenylazo group by HClO leads to the generation of a highly fluorescent species, allowing for the imaging of HClO with high sensitivity. nih.gov

The fluorescence characteristics of 4-(phenylazo)benzoic acid itself have been studied, though its quantum yield is generally low. Its absorption and emission properties are influenced by the solvent environment. The table below summarizes the spectral properties of a related phenylazo-based fluorescent probe, RHN, designed for HClO detection. nih.gov

Table 2: Spectral Properties of a Phenylazo-Based Fluorescent Probe (RHN) for HClO Detection

| Property | Value |

| Excitation Wavelength (λex) | 500 nm |

| Emission Wavelength (λem) | 550 nm |

| Detection Limit for HClO | 22 nM |

| Response Mechanism | Oxidation of the phenylazo group by HClO, leading to fluorescence restoration. |

Data is for the derivative probe RHN as a representative example of a bioimaging application of the phenylazo moiety. nih.gov

The development of nanoparticles incorporating 4-(phenylazo)benzoic acid is another promising avenue for bioimaging. These nanoparticles can be designed to respond to specific stimuli within the cellular environment, such as changes in pH or redox potential, leading to a change in their optical properties for imaging purposes. The ability to functionalize the carboxylic acid group of 4-(phenylazo)benzoic acid allows for its conjugation to various biomolecules or nanoparticles, further expanding its utility in targeted cellular imaging. evitachem.com

Supramolecular Chemistry and Molecular Recognition

Hydrogen Bonding and Ionic Interactions in Supramolecular Assembly

Hydrogen bonding is a primary directional force in the self-assembly of supramolecular structures involving 4-(phenylazo)benzoic acid. The carboxylic acid moiety of PABA acts as an effective hydrogen bond donor, readily interacting with complementary acceptor groups. This capability has been extensively utilized to construct new supramolecular liquid crystalline complexes. nih.govresearchgate.net For instance, when PABA is combined with compounds containing a pyridine (B92270) ring, such as 4-(4′-pyridylazophenyl)-4′′-alkoxybenzoates, stable hydrogen bonds form between the carboxylic acid and the pyridyl group. nih.govresearchgate.net

These interactions lead to the formation of elongated, rod-like supermolecules. nih.gov The increased length and rigidity of these hydrogen-bonded complexes can induce or enhance liquid crystalline properties, which may not be present in the individual components. nih.gov The stability of the resulting mesophases, such as smectic and nematic phases, is directly influenced by the strength and geometry of these hydrogen bonds. nih.govresearchgate.net In addition to hydrogen bonding, π-π stacking of the aromatic and azobenzene (B91143) units plays a significant role in the thermal stability of these assemblies. researchgate.net Ionic interactions can also be pivotal in guiding the formation of these supramolecules. researchgate.net

Interaction with DNA and Modulation of DNA Helicity

Derivatives of 4-(phenylazo)benzoic acid have been shown to interact with double-stranded DNA (dsDNA), demonstrating the potential to modulate its structure. researchgate.net The photochromic nature of the azobenzene group is particularly significant in this context. researchgate.net Azobenzene compounds can switch between two isomers, trans and cis, upon irradiation with light of specific wavelengths. tandfonline.com This photoisomerization triggers a significant change in molecular geometry, which can be harnessed to control biological processes. researchgate.net

Research on water-soluble PABA derivatives has demonstrated that their binding to dsDNA can lead to changes in the DNA's secondary structure. Specifically, the photoisomerization of certain bicationic derivatives can photochemically induce both stabilization and destabilization of the B-DNA helix in situ. researchgate.net This process is fully reversible, offering a pathway to externally control DNA conformation using light. researchgate.net The binding affinity of these derivatives to DNA is influenced by their molecular structure; for example, the number of positive charges on the molecule plays a crucial role in stabilizing the complex formed with the negatively charged DNA backbone. researchgate.net The ability to reversibly control DNA helicity opens potential applications in DNA-based nanomaterials and the regulation of biological functions. researchgate.net

Stabilization of Supramolecular Complexes

The stability of supramolecular complexes formed with 4-(phenylazo)benzoic acid is governed by a combination of non-covalent interactions. Hydrogen bonds are a primary contributor, creating well-defined and directional links between molecular components. nih.govrsc.org In complexes formed between PABA and pyridine derivatives, the O–H⋯N hydrogen bond is the key interaction that assembles the primary structural motif. nih.gov

Host-Guest Interactions with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate "guest" molecules to form inclusion complexes. worldwidejournals.comoatext.com 4-(Phenylazo)benzoic acid has been shown to act as a guest molecule, forming stable complexes with cyclodextrins, which modifies its properties and behavior in aqueous solutions. worldwidejournals.com

4-(Phenylazo)benzoic acid (PABA) readily forms 1:1 inclusion complexes with α-cyclodextrin (α-CD). worldwidejournals.com In this arrangement, the PABA molecule is encapsulated within the hydrophobic cavity of the α-CD host. worldwidejournals.com The formation of these host-guest complexes is driven by the favorable interactions between the hydrophobic part of the PABA molecule and the non-polar interior of the cyclodextrin. worldwidejournals.comoatext.com This encapsulation has been confirmed through various spectroscopic methods. worldwidejournals.com Such complexation can enhance the solubility of guest molecules in water and is a key principle in various applications, from drug delivery to materials science. oatext.commdpi.com

The formation of inclusion complexes is a thermodynamically driven process. Studies on the interaction between 4-(phenylazo)benzoic acid and α-cyclodextrin have determined that the inclusion process is spontaneous. worldwidejournals.com The primary driving forces for complex formation are van der Waals interactions and hydrophobic interactions between the host and guest molecules. worldwidejournals.comoatext.com The negative Gibbs free energy (ΔG) value associated with the process confirms its spontaneity.

Table 1: Thermodynamic Aspect of Inclusion with α-Cyclodextrin

| Parameter | Finding | Driving Forces |

|---|---|---|

| Stoichiometry | 1:1 complex formation | - |

| Spontaneity | The inclusion process is spontaneous (ΔG < 0) | Van der Waals forces, Hydrophobic interactions |

This table summarizes the thermodynamic characteristics of the inclusion complex formation between 4-(phenylazo)benzoic acid and α-cyclodextrin.

The photoisomerization of 4-(phenylazo)benzoic acid can be used to control the macroscopic properties of certain material systems, such as the rheology of micellar solutions. tandfonline.com In a novel photosensitive system, trans-4-phenylazo benzoic acid (trans-ACA) was mixed with a surfactant, 3-chloro-2-hydroxypropyl oleyl dimethyl ammonium (B1175870) acetate (B1210297) (ODAA), to form a viscoelastic micellar solution. tandfonline.com

Before irradiation, this system exhibits high viscosity and pronounced viscoelasticity. tandfonline.com However, upon exposure to UV light (e.g., 365 nm), the trans-ACA isomerizes to the cis-ACA form. tandfonline.com This change in molecular shape disrupts the micellar network, leading to a dramatic decrease in viscosity and the near-disappearance of thixotropy and viscoelasticity. tandfonline.com This effect is reversible; exposing the solution to visible light converts the cis-ACA back to the trans form, restoring the original rheological properties. tandfonline.com This reversible, light-triggered control over fluid behavior highlights the potential of PABA as a molecular switch in smart materials. tandfonline.com

Table 2: Influence of Photoisomerization on Micellar Rheology

| Condition | Isomer Form | Viscosity | Viscoelasticity |

|---|---|---|---|

| No Irradiation | trans-ACA | High | High |

| UV Irradiation (365 nm) | cis-ACA | Decreases significantly | Nearly disappears |

| Visible Light Exposure | trans-ACA | Reversibly restored | Reversibly restored |

This table illustrates the reversible changes in the rheological properties of an ODAA/ACA micellar system induced by photoisomerization.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 4-(Phenylazo)benzoic acid | PABA, ACA |

| α-Cyclodextrin | α-CD |

| 3-chloro-2-hydroxypropyl oleyl dimethyl ammonium acetate | ODAA |

Self-Assembly in Liquid Crystalline Systems

4-(Phenylazo)benzoic acid and its derivatives are significant components in the field of liquid crystals due to their rigid, rod-like molecular structure, which is conducive to the formation of ordered, fluid phases. The azobenzene core provides the necessary structural anisotropy, while the terminal carboxylic acid group offers a site for molecular interactions, particularly hydrogen bonding, which drives the self-assembly into supramolecular structures. researchgate.netias.ac.in These molecules can act as mesogenic units, either alone or when combined with other molecules, to create materials with diverse liquid crystalline properties. unibuc.ro

Derivatives of 4-(phenylazo)benzoic acid, particularly those with alkoxy chains attached to the phenyl ring (4-(4-alkyloxyphenylazo) benzoic acids), exhibit well-defined liquid crystalline properties. unibuc.ro These compounds typically display enantiotropic liquid crystalline phases, meaning the mesophases are stable and observable upon both heating and cooling. unibuc.ro The specific phases observed are often nematic, characterized by long-range orientational order, and smectic, which possess both orientational and some degree of positional order. unibuc.ro

The mesomorphic behavior is investigated using techniques such as differential scanning calorimetry (DSC) to identify transition temperatures and polarized optical microscopy (POM) to observe the characteristic textures of each phase, such as the Schlieren textures of nematic phases. unibuc.ro

The table below presents data on a homologous series of 4-(4-alkyloxyphenylazo) benzoic acids, illustrating their liquid crystalline properties.

| Compound | Alkoxy Chain Length (n) | Mesophases Observed |

| 3a | 6 | Nematic, Smectic |

| 3b | 7 | Nematic, Smectic |

| 3c | 8 | Nematic, Smectic |

| 3d | 9 | Nematic, Smectic |

| 3e | 10 | Nematic, Smectic |

| 3f | 18 | Nematic, Smectic |

| Data derived from studies on 4-(4-alkyloxyphenylazo) benzoic acids. unibuc.ro |

The stability and type of mesophase in systems containing 4-(phenylazo)benzoic acid derivatives are highly dependent on their molecular structure. A key factor is the length of terminal alkyl or alkoxy chains. unibuc.roderpharmachemica.com As the length of the alkoxy chain increases in a homologous series, the stability of the mesophases can be systematically altered. unibuc.ro

This relationship is not always linear. An "odd-even effect" is commonly observed, where the transition temperatures alternate between rising and falling as the number of carbon atoms in the alkyl chain sequentially increases from odd to even. derpharmachemica.com This effect is attributed to the changes in molecular geometry and the resulting differences in intermolecular cohesive forces for molecules with odd versus even numbers of carbon atoms in their flexible tails. derpharmachemica.com The addition of extra phenylazo moieties or other polar substituents to the core structure can also significantly impact mesophase behavior and thermal stability. tandfonline.com

Intermolecular hydrogen bonding is a powerful and directional force that plays a crucial role in the self-assembly of 4-(phenylazo)benzoic acid into liquid crystalline structures. researchgate.net The carboxylic acid group (–COOH) is a potent hydrogen bond donor and acceptor, enabling the formation of stable dimers or more extended supramolecular chains. nih.gov

This capability is often exploited to create supramolecular liquid crystals by mixing 4-(phenylazo)benzoic acid or its derivatives with complementary molecules, such as pyridines. researchgate.net In many cases, the individual components are not liquid crystalline (non-mesomorphic) on their own. However, when mixed in equimolar amounts, the formation of a hydrogen bond between the carboxylic acid and the nitrogen atom of the pyridine leads to the creation of a new, larger, and more anisotropic supramolecular complex that exhibits liquid crystalline phases. researchgate.net The formation of these hydrogen-bonded complexes, which can induce nematic or smectic phases, is confirmed through techniques like FT-IR spectroscopy. nih.gov

The principles of self-assembly involving benzoic acid derivatives can be applied to create dynamic systems, such as self-propelling objects. Research has demonstrated a self-propulsion system where a disk of benzoic acid is placed on an aqueous surface covered by a mesoscopic layer of an amphiphilic molecule, 4-stearoyl amidobenzoic acid. researchgate.net

In this system, the benzoic acid disk is driven by a difference in surface tension created around it on the water's surface. researchgate.net The state of the amphiphilic molecular layer, which is a derivative of benzoic acid, is critical to the motion of the disk. researchgate.net While this specific study used a different benzoic acid derivative as the amphiphile, it highlights the potential for molecules like 4-(phenylazo)benzoic acid, which is also a photosensitive amphiphile, to be incorporated into similar systems. researchgate.net The ability to control the properties of the amphiphilic layer, potentially through the photoisomerization of an azobenzene unit, could lead to light-controlled self-propulsion systems.

Spectroscopic and Theoretical Studies

UV-Visible Spectroscopy of 4-(PHENYLAZO)BENZOIC ACID

UV-Visible spectroscopy is a key technique for characterizing the electronic transitions within 4-(phenylazo)benzoic acid, particularly those associated with the azobenzene (B91143) chromophore.

The absorption and fluorescence spectra of 4-(phenylazo)benzoic acid have been recorded in different solvents to understand its photophysical properties. worldwidejournals.comworldwidejournals.com The spectra are characterized by distinct bands corresponding to electronic transitions within the molecule. The primary absorption band is attributed to the high-energy π-π* transition of the conjugated azo system, while a weaker, lower-energy band corresponds to the n-π* transition of the nitrogen lone pair electrons.

The following table presents the absorption maxima (λabs) and emission maxima (λem) of 4-(phenylazo)benzoic acid in a selection of solvents with varying polarities. worldwidejournals.com

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) |

| Dioxane | 323 | 390 |

| Acetonitrile | 324 | 408 |

| Ethanol (B145695) | 325 | 422 |

| Methanol | 326 | 430 |

The polarity of the solvent environment influences the electronic transitions of 4-(phenylazo)benzoic acid, leading to observable spectral shifts (solvatochromism). In polar solvents, only a small spectral shift is typically observed in the absorption maxima. worldwidejournals.com The relationship between the solvent polarity and the Stokes shift (the difference between the absorption and emission maxima) can provide insights into the nature of the excited state. A good correlation of the Stokes shift with solvent polarity scales, such as the ET(30) scale, suggests that dielectric solute-solvent interactions are the primary drivers of the observed solvatochromic shifts. worldwidejournals.com This interaction induces a large Stokes shift in polar solvents. worldwidejournals.com

Like other azobenzene derivatives, 4-(phenylazo)benzoic acid is a photochromic molecule that can undergo reversible isomerization between its stable trans and metastable cis forms upon exposure to light. researchgate.netnih.gov This process can be effectively monitored using UV-Vis spectroscopy. nih.gov

Irradiation with UV light, typically around 365 nm, induces the π-π* transition and promotes the conversion from the trans to the cis isomer. researchgate.netresearchgate.net This is observed in the UV-Vis spectrum as a decrease in the intensity of the high-energy absorption band (around 320-330 nm) and a concurrent increase in the lower-energy n-π* transition band (around 440-470 nm), which is more prominent for the cis isomer. researchgate.netnih.gov The reverse isomerization, from cis back to trans, can be triggered by irradiation with visible light of a longer wavelength (e.g., 470 nm) or can occur thermally. researchgate.net The point at which the forward and reverse isomerization rates are equal under specific irradiation is known as the photostationary state (PSS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-(phenylazo)benzoic acid and for characterizing its complexes.

¹H NMR (Proton NMR) spectroscopy confirms the identity and purity of 4-(phenylazo)benzoic acid by identifying the chemical environments of the hydrogen atoms in the molecule. The spectrum typically displays characteristic signals for the aromatic protons and the carboxylic acid proton. chemicalbook.com

The protons on the two phenyl rings resonate in the aromatic region, generally between 7.4 and 8.3 ppm. Due to the substitution pattern, these protons appear as a series of multiplets. The carboxylic acid proton (-COOH) is highly deshielded and appears as a singlet far downfield, often above 12 ppm, although its position can be broad and vary with solvent and concentration. The integration of these signals provides a quantitative ratio of the different types of protons, confirming the molecular structure.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. For 4-(phenylazo)benzoic acid, the spectrum would show distinct signals for each unique carbon atom. The carboxylic acid carbon is the most deshielded, appearing around 167-172 ppm. rsc.orgdocbrown.info The aromatic carbons typically resonate in the 120-155 ppm range. The carbons directly attached to the azo group and the carbon attached to the carboxylic acid group (ipso-carbons) have distinct chemical shifts from the other carbons in the phenyl rings. docbrown.info This technique is crucial for confirming the structure and for studying changes in the electronic environment upon complexation with other species.

¹¹⁹Sn NMR: ¹¹⁹Sn NMR spectroscopy is a specialized technique used specifically for the characterization of organotin compounds. researchgate.net When 4-(phenylazo)benzoic acid is used as a ligand to form a complex with a tin-containing moiety, ¹¹⁹Sn NMR can provide valuable information about the coordination environment around the tin atom. mdpi.comnih.gov The chemical shift in the ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination number of the tin center and the nature of the ligands attached to it. researchgate.netresearchgate.net An increase in the coordination number generally leads to an upfield shift (to more negative ppm values) in the ¹¹⁹Sn resonance signal. researchgate.net While studies on organotin complexes with various benzoic acid derivatives exist, specific ¹¹⁹Sn NMR data for complexes of 4-(phenylazo)benzoic acid were not detailed in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(phenylazo)benzoic acid provides clear evidence for its key structural features: the carboxylic acid group and the aromatic rings. The broad absorption band observed between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

Additional peaks confirm the aromatic nature of the compound, including C-H stretching vibrations typically seen above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1500 cm⁻¹ region. The entire spectrum serves as a molecular fingerprint, allowing for the identification of the compound.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | ~3300 - 2500 (broad) | Carboxylic Acid |

| Aromatic C-H Stretch | ~3080 - 3030 | Phenyl Rings |

| C=O Stretch | ~1720 - 1680 | Carboxylic Acid |

| Aromatic C=C Stretch | ~1600, ~1500 | Phenyl Rings |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Under Electron Ionization (EI), a sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of 4-(phenylazo)benzoic acid shows a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 226 g/mol . diva-portal.org The fragmentation pattern provides valuable structural information. Key fragments arise from the cleavage of specific bonds within the parent ion.

Common fragmentation pathways for similar aromatic acids include the loss of a hydroxyl radical (-OH) and the loss of a carboxyl group (-COOH). The spectrum of benzoic acid, for example, shows prominent peaks corresponding to the loss of -OH (M-17) and the formation of the stable phenyl cation (m/z 77) after the loss of the entire carboxyl group. For 4-(phenylazo)benzoic acid, analogous fragmentation would lead to characteristic ions that confirm the connectivity of the phenyl rings, the azo group, and the benzoic acid moiety.

| Ion | m/z (Approximate) | Description |

| [C₁₃H₁₀N₂O₂]⁺ | 226 | Molecular Ion (M⁺) |

| [M - OH]⁺ | 209 | Loss of hydroxyl radical |

| [M - COOH]⁺ | 181 | Loss of carboxyl group |

| [C₆H₅N₂]⁺ | 105 | Phenyl diazonium ion |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Diffraction (XRD) for Crystal Structure Analysis

For materials available as a polycrystalline powder rather than a single crystal, powder X-ray diffraction (PXRD) is employed. The crystal structure of 4-(phenylazo)benzoic acid has been successfully identified from PXRD data. researchgate.netnih.gov The analysis was performed using a combination of direct space methods and Rietveld refinement. researchgate.net

Rietveld refinement is a powerful technique where a calculated diffraction pattern, based on a theoretical crystal structure model, is fitted to the experimental powder pattern using a least-squares approach. The parameters of the model—such as lattice parameters, atomic positions, and peak shape factors—are adjusted iteratively until the calculated and measured patterns match as closely as possible. This analysis confirmed that 4-(phenylazo)benzoic acid is a photosensitive trans-azobenzene derivative and revealed how the substituent groups affect the coplanarity of the azobenzene core. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) serves as a critical computational tool for investigating the structural, electronic, and interactive properties of 4-(phenylazo)benzoic acid. DFT calculations provide profound insights into molecular geometries, the nature of intermolecular forces, and electronic behaviors that underpin the compound's photochromic and physicochemical characteristics.

Table 1: DFT-Optimized Isomer Geometries

| Isomer | Key Geometric Features |

|---|---|

| trans-4-(phenylazo)benzoic acid | Elongated, largely planar structure. |

Hirshfeld surface analysis, derived from theoretical calculations, has been used to elucidate the complex network of intermolecular interactions that govern the crystal packing of 4-(phenylazo)benzoic acid. researchgate.net This analysis reveals that the crystal structure is stabilized by a combination of several key non-covalent interactions.

The primary interactions identified include:

O–H····O Hydrogen Bonds: These classic hydrogen bonds form between the carboxylic acid groups of adjacent molecules, creating strong dimeric synthons.

C–H····π(arene) Interactions: Hydrogen atoms from the phenyl rings interact with the π-electron systems of neighboring aromatic rings.

π(arene)····π(arene) Interactions: Stacking interactions between the aromatic rings contribute significantly to the stability of the crystal lattice. researchgate.net

The interplay of these forces results in the formation of a two-dimensional zigzag framework within the crystal. researchgate.net The presence of π····π stacking is clearly visualized on the Hirshfeld surface when mapped over the shape index. researchgate.net

Theoretical studies using DFT are instrumental in understanding the electronic properties of 4-(phenylazo)benzoic acid, which are directly linked to its photoresponsive behavior. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. researchgate.netresearchgate.net

Calculations show the spatial distribution of these orbitals. The HOMO and LUMO are primarily located across the azobenzene core, which acts as the chromophore. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter that reflects the molecule's chemical reactivity and determines the energy required for electronic excitation, influencing its absorption spectrum. researchgate.netirjweb.com Time-dependent DFT (TD-DFT) has been utilized to study how the electron-withdrawing carboxyl group influences the absorption spectrum of the compound. researchgate.net While specific DFT predictions on the photofading mechanisms of 4-(phenylazo)benzoic acid are not detailed, the photodegradation of azo dyes, in general, has been theoretically linked to oxidation processes involving singlet oxygen. scirp.org

While direct studies detailing the reaction between 4-(phenylazo)benzoic acid and zirconium tetra-n-butoxide are not extensively documented, evidence confirms the reactivity between this photochromic acid and zirconium precursors. 4-(Phenylazo)benzoic acid has been used in the synthesis of novel photochromic zirconium dioxide (ZrO₂) precursor solutions, indicating a chemical interaction where the benzoic acid moiety coordinates with the zirconium center. chemicalbook.com The general reactivity of benzoic acids with zirconium alkoxides is well-established; for instance, benzoic acid readily reacts with zirconium isopropoxide to form tetrabenzoate complexes. scispace.com This supports the formation of a complex between the carboxylate group of 4-(phenylazo)benzoic acid and a zirconium center from a precursor like zirconium tetra-n-butoxide.

Scanning Tunneling Microscopy (STM) for Surface Studies